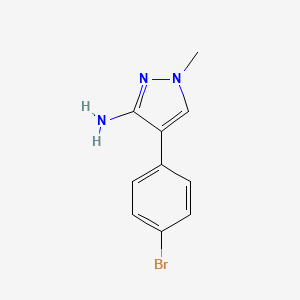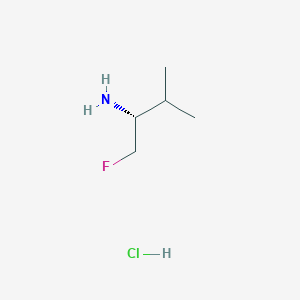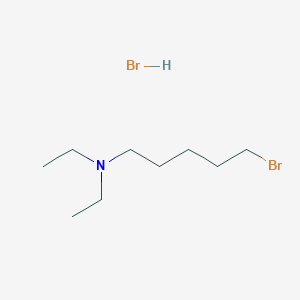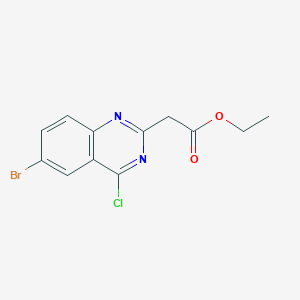
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate is a chemical compound with the molecular formula C12H10BrClN2O2 and a molecular weight of 329.58 g/mol It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms
Vorbereitungsmethoden
The synthesis of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate typically involves the reaction of 6-bromo-4-chloroquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(6-bromo-1H-indol-2-yl)acetate
- Ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate
- Methyl 2-(4-chloroquinazolin-2-yl)acetate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromine and chlorine atoms in this compound makes it distinct and potentially useful for specific applications .
Eigenschaften
CAS-Nummer |
1260897-33-3 |
|---|---|
Molekularformel |
C12H10BrClN2O2 |
Molekulargewicht |
329.57 g/mol |
IUPAC-Name |
ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-11(17)6-10-15-9-4-3-7(13)5-8(9)12(14)16-10/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
LRWSHASQQLNCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


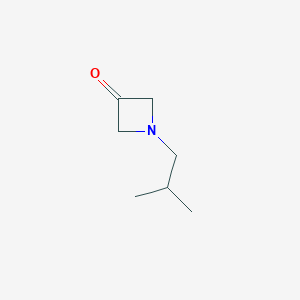
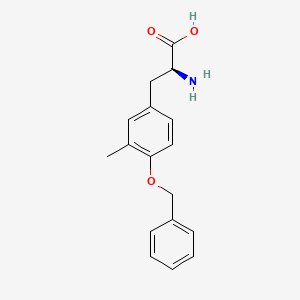

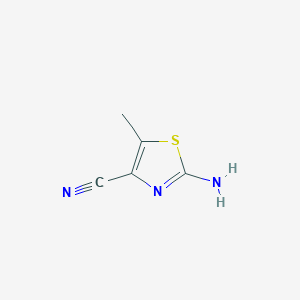
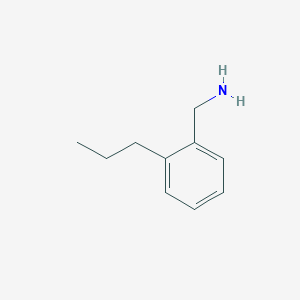



![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
